molecular formula C13H17F2NO2S B2555837 2,4-difluoro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide CAS No. 2320574-47-6

2,4-difluoro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide

Cat. No.: B2555837
CAS No.: 2320574-47-6
M. Wt: 289.34
InChI Key: FOYPPFQVBYXRAC-UHFFFAOYSA-N
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Description

2,4-difluoro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide is an organic compound with the molecular formula C12H15F2NO2S It is a derivative of benzamide, characterized by the presence of two fluorine atoms at the 2 and 4 positions on the benzene ring, a methoxy group at the 2 position, and a methylsulfanyl group at the 4 position of the butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide can be achieved through a multi-step process involving the following key steps:

    Preparation of 2,4-difluorobenzoyl chloride: This can be synthesized by reacting 2,4-difluorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.

    Formation of the amide bond: The 2,4-difluorobenzoyl chloride is then reacted with 2-methoxy-4-(methylsulfanyl)butylamine in the presence of a base such as triethylamine (Et3N) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the amide bond formation step and purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-difluoro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms on the benzene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles (amines, thiols), catalysts (palladium, copper)

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Substituted benzamides

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies to understand the interaction of fluorinated compounds with biological systems.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the methoxy and methylsulfanyl groups can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-difluoro-N-methoxy-N-methylbenzamide
  • 2,4-difluoro-N-(2-methoxyethyl)benzamide
  • 2,4-difluoro-N-(4-methylsulfanylbutyl)benzamide

Uniqueness

2,4-difluoro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of both methoxy and methylsulfanyl groups on the butyl chain, along with the difluorobenzamide core, distinguishes it from other similar compounds and may result in unique biological activities and applications.

Properties

IUPAC Name

2,4-difluoro-N-(2-methoxy-4-methylsulfanylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO2S/c1-18-10(5-6-19-2)8-16-13(17)11-4-3-9(14)7-12(11)15/h3-4,7,10H,5-6,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYPPFQVBYXRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNC(=O)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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